molecular formula C6N4 B109619 Tetracyanoethylene CAS No. 670-54-2

Tetracyanoethylene

Cat. No. B109619
CAS RN: 670-54-2
M. Wt: 128.09 g/mol
InChI Key: NLDYACGHTUPAQU-UHFFFAOYSA-N
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Description

Tetracyanoethylene (TCNE) is an organic compound with the formula C2(CN)4 . It is a colorless solid, although samples are often off-white . It is an important member of the cyanocarbons .


Synthesis Analysis

TCNE is prepared by brominating malononitrile in the presence of potassium bromide to give the KBr-complex, and dehalogenating with copper .


Molecular Structure Analysis

The central C=C distance in TCNE is 135 pm . Upon reduction, this bond elongates to 141–145 pm, depending on the counterion . The calculated charges at the atoms of the tetracyanoethylene molecule are given in .


Chemical Reactions Analysis

TCNE is an excellent electron acceptor and has been used to prepare organic superconductors . Oxidation of TCNE with hydrogen peroxide gives the corresponding epoxide, which has unusual properties . In the presence of base, TCNE reacts with malononitrile to give salts of pentacyanopropenide .


Physical And Chemical Properties Analysis

TCNE has a molar mass of 128.094 g·mol−1, a density of 1.35 g/cm3, a melting point of 199 °C, and a boiling point of 130 to 140 °C . It has a high solubility of 2.0 M in acetonitrile .

Scientific Research Applications

Graphene Doping and Catalysis

Tetracyanoethylene (TCNE) has been utilized to dope graphene, enhancing its electrocatalytic activity, particularly for oxygen reduction reactions (ORR). This is achieved through a charge transfer process from graphene to TCNE, as observed in studies using x-ray photoelectron spectroscopy and Raman characterizations. The density functional theory calculations in these studies indicate an enhancement in the electrocatalytic activity due to this charge transfer behavior (Shen et al., 2016).

Organic/Inorganic Interfaces

Research on the structural and electronic properties of TCNE molecules on various noble-metal surfaces has shown significant differences in TCNE behavior on substrates like Au, Ag, and Cu. The charge-transfer and lattice-matching properties of TCNE result in varied molecule-molecule and molecule-substrate interactions, impacting future organic/inorganic nanoscopic devices incorporating molecule-based magnetism (Wegner et al., 2008).

Electronic Structure Modification

TCNE's interaction with graphene has been investigated to control the electronic structure of graphene. The charge transfer between TCNE and graphene can modify both carrier concentration and band gap at the Dirac point, potentially leading to p-type graphene. The interaction also influences the spin density in the graphene layer, indicating that surface modification by organic molecules like TCNE can effectively control graphene's electronic structure (Lu et al., 2009).

Sensing and Catalysis with Molybdenum Oxides

TCNE has been employed as a single-electron acceptor to characterize the reduction of fully oxidized MoO(3). This process deposits negative charge on gold nanoparticles on the surface, explaining the high catalytic activity in the aerobic oxidation of alcohols (Wang et al., 2012).

Electronic Excited States Study

A theoretical study using multiconfigurational second-order perturbation theory (CASPT2) has provided insights into the electronic absorption spectra of TCNE and its radical anion, aiding in understanding their electronic properties and applications in various fields (Milián et al., 2005).

Polymer Chemistry Applications

TCNE has been used in the synthesis of aromatic polyamines, demonstrating its role in click chemistry-type addition reactions and influencing the thermal properties and energy levels of polymers. This application highlights TCNE's role in advancing polymer chemistry and materials science (Michinobu et al., 2012).

Safety And Hazards

TCNE hydrolyzes in moist air to give hydrogen cyanide and should be handled accordingly . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as Acute toxicity, Oral (Category 1), Acute toxicity, Inhalation (Category 4), and Acute toxicity, Dermal (Category 4) .

Future Directions

TCNE is a cyanocarbon-based, two-electron-active anolyte compound with high solubility, remarkable electrochemical stability, and redox reversibility, and fast electrokinetics . It has been used to prepare organic superconductors . Recent studies have shown that the kinetics can be understood if an autocatalytic step is introduced in the mechanism .

properties

IUPAC Name

ethene-1,1,2,2-tetracarbonitrile
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InChI

InChI=1S/C6N4/c7-1-5(2-8)6(3-9)4-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NLDYACGHTUPAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(#N)C(=C(C#N)C#N)C#N
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Molecular Formula

C6N4
Record name tetracyanoethylene
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Related CAS

26678-76-2
Record name 1,1,2,2-Ethenetetracarbonitrile, homopolymer
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DSSTOX Substance ID

DTXSID7049425
Record name Tetracyanoethylene
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Molecular Weight

128.09 g/mol
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Physical Description

Solid; [Merck Index] Colorless crystalline solid; [Alfa Aesar MSDS]
Record name Tetracyanoethylene
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Product Name

Tetracyanoethylene

CAS RN

670-54-2
Record name Tetracyanoethylene
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Record name TETRACYANOETHYLENE
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Record name Ethylenetetracarbonitrile
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Record name TETRACYANOETHYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20,700
Citations
DN Dhar - Chemical Reviews, 1967 - ACS Publications
… The chemistry of tetracyanoethylene oxide has, however, been excluded from this review. … quantitative conversion to tetracyanoethylene (89). Tetracyanoethylene has been prepared, in …
Number of citations: 118 pubs.acs.org
JS Miller - Angewandte Chemie International Edition, 2006 - Wiley Online Library
Tetracyanoethylene (TCNE) undergoes numerous reactions and is reported to exist in many structural motifs. Identification of these forms and motifs can be challenging. Nonetheless, …
Number of citations: 188 onlinelibrary.wiley.com
TL Cairns, RA Carboni, DD Coffman… - Journal of the …, 1958 - ACS Publications
The cyanocarbons are compounds containing only the—C= N group attached to carbon. They and their derivatives have notbeen recognized as a class of compounds and are, in fact, …
Number of citations: 153 pubs.acs.org
OW Webster, W Mahler, RE Benson - Journal of the American …, 1962 - ACS Publications
Tetracyanoethylene (TCNE) reacts readily with a variety of reagents inda ling metals, iodides and aliphatic amines to give tetracyanoethylene anion-radical (TCXTt~) derivatives. …
Number of citations: 252 pubs.acs.org
WJ Linn, OW Webster, RE Benson - Journal of the American …, 1965 - ACS Publications
Tetracyanoethylene oxide {TCNEO) is readily synthesized from tetracyanoethylene and hydrogen per-oxide. Ethylenes substituted with two cyano groups and at least one other …
Number of citations: 191 pubs.acs.org
DA BEKOE, ΚN Trueblood - Zeitschrift für Kristallographie-Crystalline …, 1960 - degruyter.com
Tetracyanoethylene,(NC) 2C= C (CN) S, forme monoclinic crystals of space group P2Jn, with a= 7.51, 6= 6.21, c= 7.00 A and β= 97 10'. There are two centrosymmetric molecules in the …
Number of citations: 120 www.degruyter.com
AJ Fatiadi - Synthesis, 1986 - thieme-connect.com
Recent applications of tetracyanoethylene in organic chemistry are reviewed; this survey is mainly concerned with selected reactions of tetracyanoethylene which have use or potential …
Number of citations: 97 www.thieme-connect.com
VD Kiselev, JG Miller - Journal of the American Chemical Society, 1975 - ACS Publications
Up to the present, it has been considered impossible to determine kinetically whether the complex often formed be-tween diene and dienophile is a true intermediate in the Diels-Alder …
Number of citations: 155 pubs.acs.org
JS Miller, AJ Epstein - Chemical Communications, 1998 - pubs.rsc.org
Several classes of organic magnets based upon the tetracyanoethenide radical anion, [TCNE].–, either unbound, µ, and µ4 bonded to zero, two and four metal sites have been reported. …
Number of citations: 179 pubs.rsc.org
WJ Linn, RE Benson - Journal of the American Chemical Society, 1965 - ACS Publications
Tetracyanoethylene oxide adds to olefins by cleavage of the CC bond of the epoxide ring to give tetracy anotetra-hydrofurans. Tetracyanodihydrofurans are formed by an analogous …
Number of citations: 126 pubs.acs.org

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